Antiproliferative Activity in A549 Lung Cancer Cells vs. Untreated Control
The target compound demonstrated a quantifiable reduction in cell viability against A549 lung adenocarcinoma cells. While a direct head-to-head comparison with a named structural analog is not available in the public primary literature for this specific compound, the reported IC50 value serves as a baseline for procurement decisions when screening for oxadiazole-based antiproliferative agents. The differentiation is inferred against untreated cell controls and must be validated against specific competitor compounds by the end-user .
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | Untreated A549 cell control (0% inhibition) |
| Quantified Difference | Dose-dependent viability reduction; 50% inhibition at 15 µM |
| Conditions | A549 human lung cancer cell line; cell viability assay; dose-response format |
Why This Matters
Provides a critical activity threshold for screening libraries, confirming the compound possesses measurable bioactivity rather than being inert, which is essential when selecting a hit compound for further medicinal chemistry optimization.
